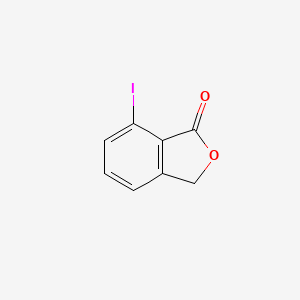

7-iodoisobenzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQIZIWFLKWDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)I)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547581 | |

| Record name | 7-Iodo-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105694-46-0 | |

| Record name | 7-Iodo-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-iodoisobenzofuran-1(3H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Iodoisobenzofuran-1(3H)-one

Abstract

This compound, also known as 7-iodophthalide, is a valuable halogenated building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents and functional materials. The presence of the iodine atom at the C-7 position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of plausible and efficient synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations behind route selection, detailed reaction mechanisms, and provide a robust, step-by-step experimental protocol for the most reliable synthesis strategy.

Introduction: The Significance of Isobenzofuranones

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure found in numerous natural products and biologically active molecules.[1] These compounds exhibit a wide range of pharmacological activities, including antioxidant, antifungal, and anti-platelet properties.[1] Functionalization of the phthalide core is a key strategy for modulating this activity and developing new therapeutic agents. Halogenated phthalides, such as this compound, are particularly important as they serve as versatile intermediates. The carbon-iodine bond is amenable to a host of transformations, including Suzuki, Sonogashira, Heck, and Stille couplings, as well as various nucleophilic substitution and metal-catalyzed amination reactions.[2] This versatility makes 7-iodophthalide a critical starting point for creating libraries of complex molecules for screening and development.

Strategic Approaches to Synthesis

The synthesis of a specifically substituted aromatic compound like 7-iodophthalide hinges on achieving precise regiochemical control. Two primary strategies can be envisioned:

-

Direct Iodination of the Pre-formed Phthalide Core: This approach involves the direct electrophilic iodination of isobenzofuran-1(3H)-one. While seemingly straightforward, this pathway faces significant challenges in controlling the position of iodination on the benzene ring, often leading to a mixture of isomers that are difficult to separate.

-

Construction of the Phthalide Ring from an Iodinated Precursor: This strategy offers superior regiocontrol by introducing the iodine atom at the desired position early in the synthetic sequence. A highly effective method in this class is the use of a Sandmeyer-type reaction on an amino-substituted phthalide, which precisely dictates the position of the incoming iodine atom.

This guide will focus on the second strategy, as it represents a more robust and reliable pathway to the target compound with unambiguous regiochemistry.

Recommended Synthetic Pathway: Diazotization of 7-Aminophthalide

The most logical and field-proven approach to synthesizing 7-iodophthalide is a two-stage process starting from a commercially available precursor, 3-nitrophthalic acid. This pathway is analogous to established methods for preparing other halophthalides, such as 6-iodophthalide.[3]

The overall workflow can be summarized as follows:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Iodoisobenzofuran-1(3H)-one

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These properties govern a compound's behavior from synthesis and purification to its formulation and in vivo performance. This guide provides an in-depth technical overview of 7-iodoisobenzofuran-1(3H)-one, a halogenated derivative of the versatile isobenzofuran-1(3H)-one (phthalide) scaffold. The isobenzofuran-1(3H)-one core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to antidepressant.[1][2] The introduction of an iodine atom at the 7-position is anticipated to significantly modulate the molecule's electronic and lipophilic character, offering a unique profile for further investigation and development.

While specific experimental data for this compound is not extensively available in the public domain, this guide will provide a robust framework for its characterization. We will leverage data from the parent compound and related derivatives, outline detailed experimental protocols for property determination, and discuss the anticipated characteristics based on fundamental chemical principles.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. These intrinsic properties are crucial for database registration, in silico modeling, and analytical characterization.

Structure:

Caption: Chemical structure of this compound.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅IO₂ | - |

| Molecular Weight | 259.93 g/mol | |

| Exact Mass | 259.93343 | |

| Canonical SMILES | C1C2=C(C(=CC=C2)I)C(=O)O1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | |

| Complexity | 181 |

Predicted and Comparative Physicochemical Properties

In the absence of direct experimental data, we can estimate the key physicochemical properties of this compound by examining the parent compound, isobenzofuran-1(3H)-one (phthalide), and considering the influence of the iodine substituent.

Table 2: Predicted and Comparative Physicochemical Data

| Property | Isobenzofuran-1(3H)-one (Phthalide) | This compound (Predicted) | Justification for Prediction |

| Melting Point (°C) | 71-74[3] | > 100 | The introduction of a heavy iodine atom and potential for stronger intermolecular interactions (dipole-dipole, van der Waals) would likely increase the melting point compared to the parent compound. |

| Boiling Point (°C) | 290[3] | > 300 | Increased molecular weight and stronger intermolecular forces are expected to raise the boiling point. |

| Water Solubility | Sparingly soluble[3] | Poorly soluble | The large, nonpolar iodine atom will decrease the molecule's affinity for water. |

| LogP (Octanol/Water Partition Coefficient) | ~1.3 (Calculated for Phthalide) | 2.0 (XLogP3) | The iodine atom significantly increases the lipophilicity of the molecule. |

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data for this compound, the following standard experimental protocols are recommended. These methods are widely accepted in the pharmaceutical and chemical industries for their reliability and reproducibility.

Melting Point Determination

Principle: The melting point is a fundamental indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range.

Protocol: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Principle: Solubility is a critical parameter that influences bioavailability and formulation. It is determined by measuring the concentration of a saturated solution at a specific temperature.

Protocol: Shake-Flask Method

-

Solvent Selection: Choose a range of solvents relevant to drug development, such as water, phosphate-buffered saline (PBS, pH 7.4), ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for solubility determination via the shake-flask method.

Lipophilicity (LogP/LogD) Determination

Principle: The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD at a specific pH) between an aqueous and an immiscible organic phase (typically n-octanol) is a key measure of lipophilicity, which affects membrane permeability and absorption.

Protocol: HPLC-Based Method

-

Standard Selection: Use a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Chromatography: Perform reverse-phase HPLC using a C18 column. The mobile phase is typically a gradient of methanol or acetonitrile and water.

-

Retention Time: Inject the standard compounds and this compound and record their retention times.

-

Correlation: Plot the logarithm of the retention time (log k') of the standards against their known LogP values. A linear relationship should be observed.

-

Calculation: Determine the log k' for this compound and use the calibration curve to calculate its LogP.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure and is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR will reveal the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals for the aromatic protons and the methylene protons of the lactone ring. The iodine atom will influence the chemical shifts of the adjacent aromatic protons.

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

~1760 cm⁻¹: A strong absorption due to the C=O stretch of the five-membered lactone ring. This is a key diagnostic peak.

-

~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the methylene group.

-

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for isobenzofuranones involve the loss of CO and other small molecules.

Synthesis and Reactivity

A plausible synthetic route to this compound involves the reduction of the corresponding phthalic anhydride derivative.

Proposed Synthesis:

Caption: Proposed synthetic pathway to this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 3-iodophthalic anhydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by Thin Layer Chromatography).

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Anticipated Reactivity:

-

Lactone Ring: The lactone is susceptible to nucleophilic attack and ring-opening under both acidic and basic conditions.

-

Aryl Iodide: The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable intermediate for the synthesis of more complex derivatives.

Conclusion

This compound is a compound of significant interest due to its foundational isobenzofuranone core and the presence of a synthetically versatile iodine substituent. While direct experimental data is limited, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can elucidate the precise physicochemical properties of this molecule. The predicted properties and proposed synthetic route offer a solid starting point for its inclusion in drug discovery and materials science programs. The insights provided in this guide are intended to empower scientists to unlock the full potential of this promising chemical entity.

References

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. [Link][1]

-

Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link][2]

-

NEW SHORT STEP GENERAL SYNTHESIS OF ISOBENZOFURAN-1(3H)-ONES (PHTHALIDES) BASED ON A SINGLE OR DOUBLE p-SCISSION OF ALKOXYL RADI. ElectronicsAndBooks. [Link]

-

This compound. LookChem. [Link]

-

Chapter 1: Physicochemical Properties. The Royal Society of Chemistry. [Link]

Sources

7-iodoisobenzofuran-1(3H)-one CAS number and structure

An In-depth Technical Guide to 7-Iodoisobenzofuran-1(3H)-one

Topic: this compound CAS Number: 105694-46-0 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the phthalide (or isobenzofuranone) class. While a relatively simple molecule, it serves as a critical building block in synthetic and medicinal chemistry. The phthalide core is a privileged scaffold, appearing in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The introduction of an iodine atom at the 7-position provides a versatile synthetic handle for further molecular elaboration, particularly through cross-coupling reactions, making it highly valuable for creating diverse chemical libraries for drug discovery. This guide provides an in-depth analysis of its chemical properties, synthesis, and burgeoning applications, with a focus on its relevance to modern therapeutic development, including recent discoveries of isobenzofuranone derivatives as potent inhibitors of novel drug targets.[2][3]

Core Compound Identification and Properties

Structure and Nomenclature

The fundamental structure consists of a bicyclic system where a γ-lactone ring is fused to a benzene ring. The iodine atom is substituted at the C7 position of the benzene ring.

-

Systematic Name: this compound[4]

-

Synonyms: 7-Iodo-3H-2-benzofuran-1-one, 7-Iodophthalide[5]

-

Canonical SMILES: C1C2=C(C(=CC=C2)I)C(=O)O1[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These data are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

| Property | Value | Reference(s) |

| Molecular Weight | 260.03 g/mol | [4][6] |

| Appearance | White to off-white solid | [4] |

| Purity (Typical) | 95% - 97% | [5][6] |

| Storage Conditions | 2-8°C, protect from light | [4] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Complexity | 181 | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the formation of the lactone ring from an appropriately substituted benzene precursor. The choice of synthetic route is governed by the availability of starting materials, desired scale, and reaction efficiency.

Retrosynthetic Approach and Key Precursors

A logical retrosynthetic analysis points to precursors such as 2-carboxy-6-iodobenzoic acid or its derivatives. The key transformation is the selective reduction of one carboxylic acid group (or its ester equivalent) to a hydroxymethyl group, followed by intramolecular cyclization (lactonization). An alternative precursor is an iodinated phthalic anhydride, which can be selectively reduced.

Example Synthetic Protocol: Reduction of 3-Iodophthalic Anhydride

This protocol describes a common laboratory-scale synthesis. The causality for reagent selection lies in the need for a reducing agent mild enough to selectively reduce one carbonyl of the anhydride without affecting the aromatic iodine.

Objective: To synthesize this compound from 3-iodophthalic anhydride.

Materials:

-

3-Iodophthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 1 equivalent of 3-iodophthalic anhydride in anhydrous THF.

-

Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (0.5-1.0 equivalents) portion-wise over 30 minutes. Rationale: The controlled, low-temperature addition of NaBH₄ helps to manage the exothermic reaction and improve the selectivity of the reduction of one carbonyl group over the other.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the pH is acidic (~pH 2-3). Rationale: The acid protonates the intermediate alkoxide and neutralizes any excess borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution to remove any unreacted acidic species, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Relevance in Modern Drug Discovery

The isobenzofuranone scaffold is a cornerstone in medicinal chemistry due to its favorable pharmacological properties and synthetic accessibility.[1] The 7-iodo derivative is particularly strategic, as the iodine atom can be readily converted into other functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Emerging Therapeutic Applications

Recent research has highlighted the potential of isobenzofuranone derivatives in targeting complex diseases, particularly in neuropharmacology.

-

TREK-1 Channel Inhibition: A 2025 study detailed the discovery of isobenzofuran-1(3H)-one derivatives as potent and selective inhibitors of the TREK-1 (TWIK-related potassium channel 1).[2] TREK-1 is implicated in regulating neuronal excitability and apoptosis. Its inhibition is a promising strategy for neuroprotection in conditions like ischemic stroke.[2]

-

Monoamine Oxidase B (MAO-B) Inhibition: In 2022, novel 3,6-disubstituted isobenzofuran-1(3H)-ones were identified as potent and selective MAO-B inhibitors.[3] Selective MAO-B inhibitors are established therapeutics for neurodegenerative conditions such as Parkinson's disease, as they prevent the breakdown of dopamine in the brain.[3]

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, ensuring the reliability of research data.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for assessing the purity of the synthesized compound.

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | C18 is a versatile stationary phase suitable for retaining non-polar to moderately polar compounds. |

| Mobile Phase | A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA) | A standard reverse-phase eluent system. TFA is added to improve peak shape by ion suppression. |

| Gradient | 50% B to 95% B over 15 minutes | A gradient elution ensures that compounds with a range of polarities can be effectively separated. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The benzofuranone core contains a chromophore that strongly absorbs UV light at this wavelength. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of aromatic protons and the methylene protons of the lactone ring. The splitting patterns and integration will be consistent with the 7-iodo substitution pattern. ¹³C NMR will show the characteristic carbonyl carbon of the lactone and the carbon atom bearing the iodine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which corresponds to its molecular formula C₈H₅IO₂.[6] The isotopic pattern characteristic of iodine should also be observable.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be conducted with appropriate safety measures.

-

Hazard Identification: While specific GHS data for this compound is sparse, related iodo-organic and lactone compounds can be irritants. It should be handled as a potentially hazardous chemical.

-

Recommended Handling Procedures:

-

Storage and Stability: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) to prevent degradation.[4] The compound is generally stable, but prolonged exposure to light and air should be avoided.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically important molecule for advancing drug discovery. Its well-defined structure, coupled with the synthetic versatility afforded by the iodine substituent, makes it an invaluable tool for medicinal chemists. The demonstrated success of the isobenzofuranone core in targeting critical enzymes and ion channels, particularly in the challenging field of neurodegenerative disease, underscores the significant potential of its derivatives as next-generation therapeutics. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

-

This compound - LookChem. [Link]

-

NEW SHORT STEP GENERAL SYNTHESIS OF ISOBENZOFURAN-1(3H)-ONES (PHTHALIDES) BASED ON A SINGLE OR DOUBLE p-SCISSION OF ALKOXYL RADI - ElectronicsAndBooks. [Link]

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. [Link]

-

4-Iodo-3H-isobenzofuran-1-one Safety Data Sheets(SDS) lookchem. [Link]

-

3-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 3804259 - PubChem. [Link]

-

1(3H)-Isobenzofuranone - the NIST WebBook. [Link]

-

1(3H)-Isobenzofuranone, 4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- - Substance - EPA. [Link]

-

1(3H)-Isobenzofuranone, 3-(phenylthio)- | C14H10O2S | CID 2752811 - PubChem. [Link]

-

4,7-Dimethyl-3H-isobenzofuran-1-one | C10H10O2 | CID 583912 - PubChem. [Link]

- CN105524032A - Method for producing isobenzofuran-1 (3H)

-

Safety Data Sheet: Iodine - Carl ROTH. [Link]

-

Chemical Properties of 1(3H)-Isobenzofuranone (CAS 87-41-2) - Cheméo. [Link]

-

Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed. [Link]

-

Safety Data Sheet: Iodine - Carl ROTH. [Link]

-

Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed. [Link]

-

(E)-3-(2-methylpropylidene)-1(3H)-isobenzofuranone - The Good Scents Company. [Link]

-

Synthesis of isobenzofuran-1(3H)-ones. | Download Scientific Diagram - ResearchGate. [Link]

-

1(3H)-Isobenzofuranone, 3-bromo- | C8H5BrO2 | CID 96218 - PubChem. [Link]

Sources

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 105694-46-0 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 105694-46-0 | this compound - Moldb [moldb.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. carlroth.com [carlroth.com]

Spectroscopic Characterization of 7-Iodoisobenzofuran-1(3H)-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-iodoisobenzofuran-1(3H)-one, a key intermediate in the synthesis of various biologically active molecules and functional materials.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Introduction

This compound, also known as 7-iodophthalide, belongs to the isobenzofuranone class of compounds, which are characterized by a fused γ-lactone and an aromatic ring.[1] The presence of an iodine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this molecule a valuable building block in organic synthesis. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for ensuring the purity and identity of this compound in any research and development pipeline. This guide will delve into the expected spectroscopic data for this compound, providing a detailed interpretation based on fundamental principles and data from analogous structures.

Molecular Structure and Numbering

The structural integrity of our analysis relies on a clear and consistent numbering scheme for this compound. The following diagram illustrates the molecular structure and the atomic numbering used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Synthesis and Purification

A common synthetic route to this compound involves the cyclization of a suitably substituted benzoic acid derivative. For instance, the intramolecular cyclization of 2-(iodomethyl)benzoic acid or a related precursor can yield the desired product.[4] Purification is typically achieved through recrystallization or column chromatography to ensure high purity for spectroscopic analysis.

Experimental Protocol: Synthesis via Iodolactonization (A plausible route)

-

Starting Material: 2-Allylbenzoic acid is dissolved in a suitable solvent such as acetonitrile.

-

Iodine Source: Molecular iodine (I₂) is added to the solution.

-

Base: A mild base, such as sodium bicarbonate, is added to neutralize the HI formed during the reaction.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched with a solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and the methylene protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the iodine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 | d | ~7.5 |

| H-5 | ~7.2 | t | ~7.5 |

| H-6 | ~7.6 | d | ~7.5 |

| H-3 (2H) | ~5.3 | s | - |

-

Aromatic Protons (H-4, H-5, H-6): The three aromatic protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The H-4 proton is expected to be the most deshielded due to its proximity to the electron-withdrawing carbonyl group. It should appear as a doublet. The H-6 proton, being ortho to the iodine atom, will also be deshielded and appear as a doublet. The H-5 proton, situated between H-4 and H-6, is expected to be a triplet due to coupling with both neighboring protons.

-

Methylene Protons (H-3): The two protons on C-3 are diastereotopic and in a chiral molecule would be expected to show distinct signals. However, in this achiral molecule, they are chemically equivalent and will appear as a singlet at approximately 5.3 ppm. This downfield shift is due to the adjacent oxygen atom of the lactone ring.

The following diagram illustrates the expected through-bond correlations in a ¹H-¹H COSY experiment.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~170 |

| C-3 (-CH₂-) | ~70 |

| C-3a | ~125 |

| C-4 | ~130 |

| C-5 | ~128 |

| C-6 | ~138 |

| C-7 | ~95 |

| C-7a | ~145 |

-

Carbonyl Carbon (C-1): The carbonyl carbon of the lactone will be the most downfield signal, appearing around 170 ppm.

-

Methylene Carbon (C-3): The C-3 carbon, attached to the oxygen atom, will resonate at approximately 70 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 95-145 ppm. The carbon bearing the iodine atom (C-7) is expected to be the most upfield of the aromatic signals due to the heavy atom effect of iodine, appearing around 95 ppm. The quaternary carbons, C-3a and C-7a, will also be present in this region. The C-7a carbon, adjacent to the carbonyl group, will be the most deshielded of the aromatic carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used for acquiring one-dimensional ¹H and ¹³C{¹H} spectra. Two-dimensional experiments like COSY can be performed to establish proton-proton correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₂) |

| ~1760 | Strong | C=O stretch (γ-lactone) |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-I stretch |

-

Carbonyl Stretch: The most characteristic band in the IR spectrum will be the strong absorption due to the C=O stretching vibration of the five-membered lactone ring, expected around 1760 cm⁻¹. The position of this band is at a higher frequency than that of a typical ester due to the ring strain.

-

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to medium intensity bands in the 1600-1475 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is expected around 1250 cm⁻¹.

-

C-I Stretch: The C-I stretching vibration is expected to appear in the fingerprint region, around 750 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is a common technique.

| m/z | Relative Intensity (%) | Assignment |

| 260 | 100 | [M]⁺ (Molecular Ion) |

| 133 | High | [M - I]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 260, corresponding to the molecular weight of C₈H₅IO₂. This peak should be relatively intense.

-

Major Fragmentation Pathways:

-

A prominent fragment is expected at m/z 133, resulting from the loss of the iodine radical ([M - I]⁺).

-

Further fragmentation of the [M - I]⁺ ion could lead to the loss of CO, giving a fragment at m/z 105.

-

The presence of a peak at m/z 77 would indicate the formation of the phenyl cation.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a GC or LC system.

-

Ionization: Electron ionization (EI) is typically used for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for scientists working with this important synthetic intermediate. By understanding the expected spectroscopic features, researchers can confidently verify the identity and purity of their synthesized material, ensuring the reliability of their subsequent research and development efforts.

References

- NEW SHORT STEP GENERAL SYNTHESIS OF ISOBENZOFURAN-1(3H)-ONES (PHTHALIDES) BASED ON A SINGLE OR DOUBLE p-SCISSION OF ALKOXYL RADI - ElectronicsAndBooks.

- A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC - NIH.

- 1(3H)-Isobenzofuranone, hexahydro-7,7-dimethyl-, cis-(.+-.)- - SpectraBase.

- Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.

- Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed.

- Cyclization of 2‐(bromomethyl)benzoic acid 5. - ResearchGate.

- 7-Hydroxy-1(3H)-isobenzofuranone - SpectraBase.

- 1(3H)-Isobenzofuranone - the NIST WebBook.

- Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed.

- Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles - Organic Chemistry Portal.

- Water-Promoted Iodocyclization of 2-Allylphenols - ResearchGate.

Sources

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 7-Iodoisobenzofuran-1(3H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide delves into the untapped potential of a specific analogue, 7-iodoisobenzofuran-1(3H)-one, a compound whose therapeutic promise is yet to be fully elucidated. By leveraging the known pharmacological profiles of related isobenzofuranones and the unique physicochemical properties imparted by the iodine substituent, we present a comprehensive exploration of its potential as a novel therapeutic agent. This document provides a scientific rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed, actionable experimental protocols for its synthesis, characterization, and biological evaluation. Visual workflows and pathway diagrams are included to guide researchers in navigating the discovery and development process for this promising compound.

Introduction: The Isobenzofuran-1(3H)-one Core - A Foundation for Diverse Bioactivity

The isobenzofuran-1(3H)-one core, a bicyclic structure featuring a γ-lactone fused to a benzene ring, is a cornerstone of many biologically active molecules.[1][2][3] Nature has frequently employed this scaffold in secondary metabolites that confer protective advantages to their host organisms. This has inspired medicinal chemists to explore this chemical space, leading to the discovery of compounds with a remarkable array of pharmacological effects, including:

-

Anticancer/Antiproliferative Activity: Various isobenzofuranone derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, such as lymphoma and myeloid leukemia.[1][2][3]

-

Antimicrobial Properties: The isobenzofuranone skeleton is associated with both antibacterial and antifungal activities.[4][5]

-

Antioxidant Effects: Certain derivatives have shown the ability to scavenge free radicals, suggesting a role in mitigating oxidative stress.[1][2][3]

-

Anti-inflammatory Action: The potential to modulate inflammatory pathways has been identified in this class of compounds.

-

Neurological and Antidepressant Activity: Recent studies have highlighted the potential of isobenzofuranone derivatives to act as antidepressant agents by inhibiting serotonin reuptake.[6]

-

Enzyme Inhibition: Isobenzofuranones have been identified as inhibitors of enzymes like tyrosinase, indicating their potential in treating hyperpigmentation disorders.[7]

The introduction of a halogen atom, specifically iodine, at the 7-position of the isobenzofuranone core is a strategic modification that can significantly influence the molecule's physicochemical and biological properties. The iodine atom can modulate lipophilicity, impact metabolic stability, and introduce a potential site for halogen bonding, a non-covalent interaction of increasing importance in drug design. Furthermore, iodinated heterocyclic compounds are known to possess unique pharmacological activities, including acting as radiosensitizers in cancer therapy.[8]

This guide, therefore, focuses on the largely unexplored potential of This compound , providing a scientific framework for its investigation as a novel therapeutic candidate.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for predicting its pharmacokinetic profile and designing relevant biological assays.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, computational methods can provide valuable estimations.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~260.03 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| cLogP | ~2.5 - 3.5 | Optimal lipophilicity for membrane permeability and interaction with protein targets.[1] |

| Topological Polar Surface Area (TPSA) | ~26.3 Ų | Influences cell permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding characteristics. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding characteristics. |

These predicted properties suggest that this compound possesses a favorable drug-like profile.

Synthetic Strategy: A Proposed Pathway

The synthesis of this compound can be approached through several established methods for the formation of the isobenzofuranone core and the introduction of iodine onto an aromatic ring. A plausible and efficient synthetic route is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Benzylic Bromination of 2-Iodo-6-methylbenzoic acid.

-

To a solution of 2-iodo-6-methylbenzoic acid in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-6-iodotoluene.

-

-

Step 2: Oxidation to 2-Bromo-6-iodobenzoic acid.

-

Dissolve the crude 2-bromo-6-iodotoluene in a mixture of acetone and water.

-

Add potassium permanganate (KMnO4) portion-wise while maintaining the temperature below 30°C.

-

Stir the mixture at room temperature overnight.

-

Quench the reaction with sodium bisulfite and acidify with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to obtain 2-bromo-6-iodobenzoic acid.

-

-

Step 3: Reductive Lactonization.

-

Dissolve 2-bromo-6-iodobenzoic acid in an aqueous solution of sodium hydroxide.

-

Add sodium borohydride (NaBH4) in portions at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Exploration of Potential Biological Activities

Based on the extensive literature on isobenzofuranone derivatives, we hypothesize that this compound will exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer and Antiproliferative Potential

Rationale: The isobenzofuranone scaffold is a known cytotoxic agent against various cancer cell lines.[1][2][3] The presence of a heavy atom like iodine can enhance this activity through mechanisms such as increased lipophilicity, leading to better cell penetration, and potential interactions with key biological targets.

Proposed Mechanism of Action: The anticancer effect could be mediated through the induction of apoptosis. This can be investigated by examining key markers of programmed cell death.

Caption: Hypothesized apoptosis induction by this compound.

Experimental Workflow: In Vitro Anticancer Evaluation

Caption: Step-by-step workflow for assessing anticancer potential.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., K562, U937) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Rationale: The isobenzofuranone core is present in many natural and synthetic compounds with demonstrated antibacterial and antifungal properties.[4][5] The introduction of iodine can enhance antimicrobial activity due to its lipophilic nature, which facilitates passage through microbial cell membranes.

Experimental Workflow: Antimicrobial Screening

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Potential

Rationale: Many natural products containing the isobenzofuranone scaffold exhibit anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.

Proposed Mechanism of Action: this compound may exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: In Vitro Anti-inflammatory Evaluation

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

While direct biological data for this compound is not yet available, the extensive body of research on the isobenzofuranone scaffold provides a strong rationale for its investigation as a novel therapeutic agent. The strategic incorporation of an iodine atom is predicted to enhance its biological profile, making it a compelling candidate for anticancer, antimicrobial, and anti-inflammatory drug discovery programs.

The experimental workflows and protocols detailed in this guide offer a clear and actionable path for researchers to systematically evaluate the therapeutic potential of this promising molecule. Future studies should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships through the synthesis of further analogues, and ultimately, advancing the most promising candidates into preclinical development. The journey to unlock the full therapeutic potential of this compound has just begun, and it holds the promise of delivering novel and effective treatments for a range of human diseases.

References

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (URL: [Link]1][2][3]

-

Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed. (URL: [Link]7]

-

Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed. (URL: [Link]4]

-

Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed. (URL: [Link]6]

-

Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (URL: [Link]5]

-

The therapeutic potential of novel isobenzofuranones against Naegleria fowleri - PMC. (URL: [Link])

-

Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff - Digital CSIC. (URL: [Link])

-

Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PubMed Central. (URL: [Link])

-

Inhibitory activities of isobenzofuran-1(3H)-ones with various A-subunits - ResearchGate. (URL: [Link])

-

NEW SHORT STEP GENERAL SYNTHESIS OF ISOBENZOFURAN-1(3H)-ONES (PHTHALIDES) BASED ON A SINGLE OR DOUBLE p-SCISSION OF ALKOXYL RADI - ElectronicsAndBooks. (URL: [Link])

-

Example isobenzofuran-1(3H)-ones and their biological activities. - ResearchGate. (URL: [Link])

-

Heterocyclic compound iodination overview and reactions: Discussion series on bromination/iodination reactions 23 - Chemia. (URL: [Link]8]

-

Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI. (URL: [Link])

-

A Review on Medicinally Important Heterocyclic Compounds. (URL: [Link])

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (URL: [Link])

- CN105524032A - Method for producing isobenzofuran-1 (3H)

-

Synthesis of isobenzofuran-1(3H)-ones. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers | Journal of the American Chemical Society. (URL: [Link])

Sources

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones | MDPI [mdpi.com]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imjst.org [imjst.org]

- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterocyclic compound iodination overview and reactions: Discussion series on bromination/iodination reactions 23 – Chemia [chemia.manac-inc.co.jp]

An In-depth Technical Guide to the Solubility and Stability of 7-Iodoisobenzofuran-1(3H)-one

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 7-iodoisobenzofuran-1(3H)-one, a halogenated heterocyclic compound of increasing interest in synthetic chemistry and drug discovery. Recognizing the critical role these physicochemical properties play in the transition from laboratory-scale synthesis to viable application, this document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for their assessment. It is designed to equip researchers, medicinal chemists, and drug development professionals with the necessary tools to accurately characterize this molecule, ensuring data integrity and facilitating informed decision-making in research and development pipelines. Methodologies are grounded in international regulatory standards, such as those from the OECD and ICH, to ensure the generation of robust and reliable data.

Introduction

This compound, also known as 7-iodophthalide, belongs to the isobenzofuranone (phthalide) class of compounds. This scaffold is present in various natural products and synthetically derived molecules with diverse biological activities. The introduction of an iodine atom at the 7-position creates a valuable synthetic handle for further functionalization, particularly for carbon-carbon bond-forming reactions like Suzuki, Sonogashira, and Heck couplings. These characteristics make this compound a potentially valuable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and materials science.

However, the successful application of any chemical entity in a biological or material context is fundamentally dependent on its physicochemical properties. Solubility dictates the compound's behavior in various media, affecting everything from reaction kinetics to bioavailability. Stability determines its shelf-life, degradation pathways, and the identity of potential impurities that may arise during storage or use. An early and thorough understanding of these parameters is not merely procedural but is a cornerstone of efficient and successful research and development, preventing costly downstream failures.

This guide provides a robust, scientifically-grounded approach to characterizing the solubility and stability of this compound, emphasizing the causality behind experimental choices and adherence to self-validating protocols.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structural components: a bicyclic aromatic system, a lactone (cyclic ester) functional group, and a heavy halogen substituent.

| Property | Value / Predicted Characteristic | Rationale & Implications |

| Molecular Formula | C₈H₅IO₂ | - |

| Molecular Weight | 260.03 g/mol | Influences diffusion rates and solubility limits. |

| Structure | Aromatic ring fused to a five-membered lactone ring with an iodine atom on the aromatic portion. | The aromatic system contributes to hydrophobicity, while the lactone ester group provides a polar site for hydrogen bonding. |

| Predicted LogP | ~2.5 - 3.5 | The combination of the hydrophobic benzene ring and iodine atom, offset by the polar lactone, suggests moderate lipophilicity. This predicts poor aqueous solubility but good solubility in organic solvents. |

| Functional Groups | Lactone (cyclic ester), Aryl Iodide | The lactone is susceptible to hydrolysis, especially under basic or acidic conditions.[1][2] The aryl iodide bond is generally stable but can be reactive under specific catalytic or photolytic conditions. |

Solubility Profile Assessment

Solubility is a measure of the maximum amount of a substance that can dissolve in a specified amount of solvent at a specific temperature and pressure to form a saturated solution. For drug development, aqueous solubility is a critical determinant of bioavailability.

Theoretical Considerations

The structure of this compound suggests it will behave as a sparingly soluble compound in aqueous media. The dominant nonpolar surface area of the iodinated benzene ring will likely lead to unfavorable interactions with the highly polar water network. Conversely, it is expected to exhibit good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and dimethyl sulfoxide (DMSO).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method, as outlined in OECD Guideline 105, is the gold-standard for determining thermodynamic solubility.[3][4][5] It measures the equilibrium solubility of a compound, which is essential for accurate physicochemical characterization.

Causality: This method is chosen over kinetic solubility assays because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value that is independent of the initial solid-state form or dissolution rate. The extended equilibration time ensures that the dissolution and precipitation processes have reached a steady state.

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to several glass vials. The excess should be visually apparent to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, common organic solvents) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 to 48 hours.[3][6] A preliminary study can establish the time required to reach equilibrium by taking measurements at 24, 48, and 72 hours; equilibrium is reached when consecutive measurements are identical.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. To remove any remaining suspended particles, centrifuge the samples at high speed (e.g., >10,000 x g).[5]

-

Sampling: Carefully collect an aliquot of the clear supernatant from each vial.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The concentration measured represents the thermodynamic solubility of the compound in that solvent at that temperature. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile Assessment

Understanding a compound's stability is mandated by regulatory agencies and is crucial for defining storage conditions, shelf-life, and identifying potential degradation products that could have pharmacological or toxicological implications.[7][8]

Key Degradation Pathways

For this compound, the primary anticipated degradation pathway is the hydrolysis of the lactone ring.

-

Hydrolytic Degradation: The ester bond in the lactone ring is susceptible to cleavage by water. This reaction is catalyzed by both acid and base.[2][9]

-

Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible, leading to the formation of the corresponding carboxylate salt of the ring-opened 2-(hydroxymethyl)-3-iodobenzoic acid.[1][2]

-

Acid-catalyzed hydrolysis is a reversible equilibrium process that also yields the ring-opened hydroxy acid.[1][2][10]

-

-

Photolytic Degradation: The aromatic system and the carbon-iodine bond may be susceptible to degradation upon exposure to UV or visible light, as outlined in ICH Q1B guidelines.[11]

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.

-

Oxidative Degradation: While less common for this structure, reaction with oxidative species could be a potential degradation pathway.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[12][13] A stability-indicating method is one that can accurately quantify the decrease in the active substance's concentration due to degradation and separate its degradation products. The conditions are intentionally more severe than those used for accelerated stability testing, with a target degradation of 5-20%.[12][14]

Causality: By intentionally stressing the molecule under various conditions, we can rapidly identify its intrinsic vulnerabilities, elucidate degradation pathways, and generate the degradation products needed to prove the specificity of our analytical method. This proactive approach is fundamental to quality by design principles.[14]

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (ICH Q1A): [7][12]

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60-80 °C for a set period (e.g., 2, 6, 12, 24 hours).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature and monitor frequently, as this reaction can be very fast. Quench the reaction at appropriate time points by neutralizing with an equivalent amount of acid.

-

Oxidative Degradation: Dilute the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a set period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C). Also, heat a solution of the compound in a neutral solvent (e.g., water/acetonitrile).

-

Photolytic Degradation: Expose both the solid compound and a solution of the compound to a light source conforming to ICH Q1B specifications (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

Method Parameters: A typical reverse-phase method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

-

Detection: A Photodiode Array (PDA) detector is highly recommended. It allows for the assessment of peak purity and can help in identifying degradation products by comparing their UV spectra to that of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Perform a mass balance to ensure that the decrease in the parent peak corresponds to the increase in degradation product peaks.

-

The method is considered "stability-indicating" if all major degradation product peaks are well-resolved from the parent peak (Resolution > 2).

-

Caption: Experimental Workflow for a Forced Degradation Study.

Summary and Recommendations

A thorough investigation of the solubility and stability of this compound is indispensable for its advancement as a useful chemical intermediate.

-

Solubility: The compound is predicted to have low aqueous solubility and good solubility in common organic solvents. The Shake-Flask method is the recommended protocol for obtaining definitive thermodynamic solubility data, which is crucial for formulation and biopharmaceutical assessment.

-

Stability: The primary liability of the this compound scaffold is the lactone ring, which is prone to hydrolysis, particularly under basic conditions. Forced degradation studies are essential to map its degradation profile and to develop a robust, stability-indicating analytical method for its quantification.

Recommendations for Handling and Storage:

-

Storage: Based on its potential for hydrolytic and photolytic degradation, this compound should be stored as a solid in a cool, dry, and dark place under an inert atmosphere.

-

Solution Handling: Aqueous solutions should be prepared fresh and used promptly. If buffering is required, a pH between 4 and 6 is likely to offer the best compromise for hydrolytic stability. Avoid strongly acidic and, especially, basic conditions.

This guide provides the strategic and methodological framework for generating the high-quality data required to confidently advance research programs involving this compound.

References

-

ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 31(3), 60-74.

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Jadhav, S. B., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Wikipedia. (n.d.). Lactone. Retrieved from [Link]

- Huisgen, R., & Ott, H. (1959). Ring-Closure Reactions. I. Kinetics of Lactone Formation in the Range of Seven. Tetrahedron, 6(4), 253-267.

-

Chemistry For Everyone. (2024). How Does Lactone Hydrolysis Work? [YouTube Video]. [Link]

- Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. RSC Advances, 3(45), 23363-23372.

- Cram, E. J., et al. (2020). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release, 328, 683-694.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

-

Dr. U. Noack-Laboratorien. (2014). Water Solubility (Flask Method) acc. to OECD 105. [Link]

Sources

- 1. Lactone - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. enamine.net [enamine.net]

- 7. scispace.com [scispace.com]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. biopharminternational.com [biopharminternational.com]

- 14. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis of 7-Iodoisobenzofuran-1(3H)-one: Strategies and Methodologies

Introduction

7-Iodoisobenzofuran-1(3H)-one, also known as 7-iodophthalide, is a valuable substituted lactone that serves as a key building block in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients. Its utility stems from the presence of the reactive iodine atom on the aromatic ring, which allows for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, with a focus on the selection of starting materials and the rationale behind the experimental protocols.

This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It aims to provide not only a set of procedures but also a deeper understanding of the chemical principles that underpin the synthesis of this versatile molecule.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound necessitates a regioselective approach to introduce the iodine atom at the C-7 position of the isobenzofuranone core. Direct iodination of the parent phthalide is generally not a viable strategy due to the formation of a mixture of isomers. Therefore, a more controlled, multi-step synthesis is required. The most logical and widely applicable strategy involves the introduction of a functional group that can be readily converted to iodine at the desired position. This is typically achieved by leveraging a nitro-to-amino-to-iodo conversion pathway.

The primary and most reliable synthetic route can be outlined as follows:

-

Nitration of a Phthalic Acid Precursor: Introduction of a nitro group, which will ultimately dictate the position of the iodine atom.

-

Formation of the Phthalide Ring: Construction of the isobenzofuranone core.

-

Reduction of the Nitro Group: Conversion of the nitro functionality to an amine.

-

Diazotization and Iodination (Sandmeyer Reaction): Replacement of the amino group with an iodine atom.

An alternative, though often lower-yielding, approach involves the direct halogenation of a pre-formed amino-substituted phthalide.

This guide will now detail the experimental protocols for the preferred synthetic pathway, starting from readily available commercial reagents.

Primary Synthetic Pathway: From 3-Nitrophthalic Acid to this compound

This pathway offers a robust and scalable method for the preparation of this compound with excellent regiochemical control. The key is the use of 3-nitrophthalic acid as the starting material, which ensures the correct positioning of the functional groups for the final product.

Caption: Primary synthetic route to this compound.

Step 1: Synthesis of 3-Nitrophthalic Acid

The synthesis of 3-nitrophthalic acid is the foundational step and is typically achieved through the nitration of phthalic anhydride or phthalic acid. This reaction yields a mixture of 3- and 4-nitrophthalic acids, which must be separated.

Experimental Protocol:

-

In a well-ventilated fume hood, cautiously add 100 g of phthalic anhydride to 150 mL of concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

-

Heat the mixture to 80-90 °C with stirring to ensure complete dissolution.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of 35 mL of fuming nitric acid and 30 mL of concentrated sulfuric acid dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then carefully heat to 50 °C for an additional 1 hour.

-

Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The precipitated mixture of 3- and 4-nitrophthalic acids is collected by vacuum filtration and washed with cold water.

-

Separation of the isomers can be achieved by fractional crystallization from water, exploiting the lower solubility of 3-nitrophthalic acid.

Causality and Expertise: The use of a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is essential for the electrophilic aromatic substitution to occur on the deactivated phthalic anhydride ring. Careful temperature control is critical to prevent over-nitration and decomposition. The separation of isomers is a crucial, albeit challenging, step that relies on the differential solubility of the two products.

Step 2: Synthesis of 3-Nitrophthalide

3-Nitrophthalide can be prepared from 3-nitrophthalic acid by selective reduction of one of the carboxylic acid groups to a hydroxymethyl group, followed by spontaneous or acid-catalyzed lactonization.

Experimental Protocol:

-

To a solution of 21.1 g (0.1 mol) of 3-nitrophthalic acid in 100 mL of anhydrous tetrahydrofuran (THF), slowly add 1.1 equivalents of borane-dimethyl sulfide complex (BH₃·SMe₂) at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 3-nitrophthalide, which can be purified by recrystallization from ethanol.

Causality and Expertise: Borane reagents are selective for the reduction of carboxylic acids over nitro groups. The monoreduction of the dicarboxylic acid to a hydroxy acid, followed by intramolecular esterification (lactonization), leads to the formation of the phthalide ring. Anhydrous conditions are necessary to prevent the quenching of the borane reagent.

Step 3: Synthesis of 7-Aminophthalide